molecular formula C11H13F3N2O3S B2686989 N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1351642-22-2

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2686989
CAS No.: 1351642-22-2
M. Wt: 310.29
InChI Key: HEMYZOYOCSDCJS-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a high-purity chemical reagent designed for advanced pharmaceutical and agrochemical research applications. This specialty compound features a hybrid molecular architecture, incorporating both a thiophene heterocycle and a trifluoroethyl group. The thiophene moiety is a privileged structure in medicinal chemistry, known for contributing to the bioactivity of numerous therapeutic agents . The inclusion of the 2,2,2-trifluoroethyl group is a strategic modification often employed to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Oxalamide-based molecular scaffolds have recently gained significant attention in neuroscience research for their potential as novel, non-opioid analgesics that target distinct pain pathways . Furthermore, molecular frameworks combining heterocyclic units like thiophene with amide functionalities have demonstrated promising fungicidal activities in agricultural science, indicating their utility in the design of next-generation crop protection agents . This makes the compound a versatile candidate for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns across multiple disciplines. Researchers can leverage this molecule as a key intermediate or a core scaffold to develop new chemical entities for various biological investigations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3S/c1-10(19,7-3-2-4-20-7)5-15-8(17)9(18)16-6-11(12,13)14/h2-4,19H,5-6H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMYZOYOCSDCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC(F)(F)F)(C1=CC=CS1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form 2-(thiophen-2-yl)propan-2-ol.

    Introduction of the Trifluoroethyl Group: The intermediate is then reacted with 2,2,2-trifluoroethylamine under controlled conditions to introduce the trifluoroethyl group.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.

    Substitution: The hydroxyl group and the thiophene ring can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and its hydrophobic regions make it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring and trifluoroethyl group can interact with hydrophobic pockets, while the oxalamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
  • N1-(2-hydroxy-2-(furan-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide
  • N1-(2-hydroxy-2-(pyridin-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Uniqueness

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan rings. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound characterized by its unique structural features, including a thiophene ring and an oxalamide linkage. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
IUPAC Name This compound
CAS Number 1351642-22-2
Molecular Formula C11H13F3N2O3S
Molecular Weight 310.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxy group and the thiophene ring are crucial for binding to target proteins or enzymes, potentially modulating their activity. The oxalamide linkage may enhance the compound's stability and bioavailability.

Anticancer Activity

The anticancer potential of oxalamides has been documented in several studies. Compounds featuring oxalamide linkages have demonstrated cytotoxic effects against various cancer cell lines. Preliminary investigations into the biological activity of this compound may reveal similar effects due to its structural characteristics.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of oxalamide derivatives on human cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
    • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
    • Results : Significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Testing : A comparative analysis was conducted on various thiophene derivatives against common bacterial strains (e.g., E. coli, S. aureus). The results indicated that derivatives with hydroxyl substitutions exhibited enhanced antimicrobial activity.
    • Minimum Inhibitory Concentration (MIC) : Ranged from 5 to 20 µg/mL depending on the derivative.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide?

  • Methodology :

  • Step 1 : Use a two-step coupling approach, as demonstrated for structurally similar oxalamides. React the thiophene-containing amine (e.g., 2-hydroxy-2-(thiophen-2-yl)propylamine) with ethyl chlorooxoacetate in dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Step 2 : Purify intermediates via silica gel chromatography (ethyl acetate/hexane gradients) to remove unreacted starting materials .
  • Step 3 : Couple the intermediate with 2,2,2-trifluoroethylamine under reflux in ethanol, followed by NaOH-mediated hydrolysis .
  • Key Variables : Solvent choice (DCM for amine activation), reaction time (12–24 hours), and temperature (room temperature for coupling, reflux for hydrolysis) .

Q. What analytical techniques are critical for characterizing this compound?

  • Essential Methods :

  • 1H/13C NMR : Confirm regiochemistry of the hydroxy-thiophene and trifluoroethyl groups. Look for characteristic peaks: δ ~6.8–7.5 ppm (thiophene protons), δ ~3.5–4.5 ppm (hydroxypropyl CH2), and δ ~3.0–3.5 ppm (CF3CH2) .
  • LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+) and purity (>95% by HPLC). Use APCI+ ionization for oxalamide derivatives .
  • Elemental Analysis : Validate C, H, N, and F content (±0.4% theoretical) to rule out solvent residues .

Q. How can solubility and stability be assessed for in vitro studies?

  • Approach :

  • Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and cell culture media. Centrifuge at 15,000 rpm to detect precipitation .
  • Stability : Incubate at 37°C for 24–72 hours and analyze via HPLC for degradation products (e.g., hydrolysis of the oxalamide bond) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Strategy :

  • Variants : Synthesize analogs with substitutions on the thiophene ring (e.g., methyl, halogens) or replacement of the trifluoroethyl group with other fluorinated alkyl chains .
  • Biological Assays : Test inhibition of target enzymes (e.g., soluble epoxide hydrolase) using fluorescence-based assays (IC50 determination) .
  • Data Interpretation : Correlate logP (calculated via DFT) with cellular permeability using Caco-2 monolayers .

Q. What computational methods predict binding modes and metabolic pathways?

  • Protocol :

  • Docking : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP4F11). Prioritize poses with hydrogen bonding to the oxalamide carbonyl .
  • Metabolism Prediction : Employ Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., hydroxylation at the propyl group or thiophene ring) .

Q. How to resolve contradictions in biological activity data across assays?

  • Troubleshooting :

  • Assay Conditions : Compare results under varying pH (e.g., 6.5 vs. 7.4), serum content (0% vs. 10% FBS), and incubation times .
  • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) if IC50 values conflict between fluorescence and radiometric assays .

Q. What strategies mitigate stereochemical challenges during synthesis?

  • Solutions :

  • Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column to separate enantiomers if racemization occurs during coupling .
  • Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts to control stereochemistry at the hydroxypropyl center .

Q. How to assess off-target effects in complex biological systems?

  • Workflow :

  • Proteome Profiling : Conduct thermal shift assays (TSA) with human cell lysates to identify unintended protein targets .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to detect pathway-level perturbations (e.g., oxidative stress response) .

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